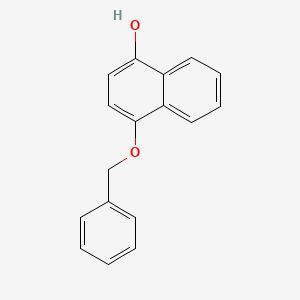









|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-].[K+].[CH2:23](Cl)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>CC(C)=O>[CH2:23]([O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2.3,4.5|
|


|
Name
|
|
|
Quantity
|
0.147 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.147 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
16.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
by shaking an ethereal solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After adding 20.3 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature, 18.6 g
|
|
Type
|
CUSTOM
|
|
Details
|
in the course of 60 minutes
|
|
Duration
|
60 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is thereafter heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue is mixed with 100 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
water and extracted with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethereal solution is dried with anhydrous magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
EXTRACTION
|
|
Details
|
The tar-like residue is extracted with cyclohexane
|
|
Type
|
TEMPERATURE
|
|
Details
|
The combined extracts are cooled
|
|
Type
|
CUSTOM
|
|
Details
|
considerable amounts of a tarry product thereby first separating out
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the pure compound crystallises out
|
|
Type
|
WASH
|
|
Details
|
It is washed with cyclohexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C2=CC=CC=C12)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |